molecular formula C16H11Cl3N2O2 B3970173 3-(4-chlorophenyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole

Cat. No.: B3970173
M. Wt: 369.6 g/mol
InChI Key: UQGGUMGZIQAZHZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with chlorophenyl and dichlorophenoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 2,4-dichlorophenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl and dichlorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-(4-chlorophenyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)ethyl N-(4-chlorophenyl)carbamate
  • 2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate
  • 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-yl)methanol

Uniqueness

3-(4-chlorophenyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of the oxadiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2O2/c1-9(22-14-7-6-12(18)8-13(14)19)16-20-15(21-23-16)10-2-4-11(17)5-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGGUMGZIQAZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chlorophenyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole
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3-(4-chlorophenyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole
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3-(4-chlorophenyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole
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3-(4-chlorophenyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole
Reactant of Route 5
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3-(4-chlorophenyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole
Reactant of Route 6
3-(4-chlorophenyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole

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